A Technical Guide to the Physicochemical Properties of 4-(2,4-Dinitrophenoxy)-3-methoxybenzaldehyde
A Technical Guide to the Physicochemical Properties of 4-(2,4-Dinitrophenoxy)-3-methoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of 4-(2,4-Dinitrophenoxy)-3-methoxybenzaldehyde, a derivative of the versatile platform molecule, vanillin. While this specific compound is not extensively documented in publicly available literature, this guide synthesizes predicted data, information from structurally analogous compounds, and established chemical principles to offer a detailed profile for researchers in drug discovery and materials science. The document covers the molecule's chemical identity, predicted physicochemical characteristics, a robust synthesis protocol based on nucleophilic aromatic substitution, and a thorough guide to its analytical characterization. Potential applications are discussed in the context of the known biological activities of related vanillin derivatives, highlighting this molecule as a compound of interest for further investigation.
Introduction: The Potential of Vanillin Scaffolds
Vanillin (4-hydroxy-3-methoxybenzaldehyde), a primary component of natural vanilla extract, is a privileged scaffold in medicinal chemistry and drug design.[1][2] Its inherent functional groups—aldehyde, hydroxyl, and ether—provide reactive handles for a multitude of chemical modifications, leading to a diverse array of derivatives with significant therapeutic potential.[3][4] These derivatives have demonstrated a wide range of biological activities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer properties.[1] The strategic modification of the vanillin core allows for the fine-tuning of its pharmacological profile, making it a valuable starting point for the development of novel therapeutic agents.[5] This guide focuses on a specific derivative, 4-(2,4-Dinitrophenoxy)-3-methoxybenzaldehyde, exploring its fundamental chemical and physical properties to facilitate its use in research and development.
Chemical Identity
A precise understanding of a molecule's identity is fundamental to any scientific investigation. The key identifiers for 4-(2,4-Dinitrophenoxy)-3-methoxybenzaldehyde are summarized below.
| Identifier | Value | Source(s) |
| IUPAC Name | 4-(2,4-Dinitrophenoxy)-3-methoxybenzaldehyde | - |
| CAS Number | 3761-30-6 | [2] |
| Molecular Formula | C₁₄H₁₀N₂O₇ | [6] |
| Molecular Weight | 318.24 g/mol | [6] |
| Canonical SMILES | COC1=C(C=C(C=C1)C=O)OC2=C(C=C(C=C2)[O-])[O-] | - |
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// Define bonds C1 -- C2 [style=double]; C2 -- C3; C3 -- C4 [style=double]; C4 -- C5; C5 -- C6 [style=double]; C6 -- C1; C1 -- C7; C7 -- H1; C7 -- O1 [style=double]; C2 -- O2; O2 -- C8; C8 -- H2; C8 -- H3; C8 -- H4; C3 -- H5; C4 -- O3; O3 -- C9; C9 -- C10 [style=double]; C10 -- C11; C11 -- C12 [style=double]; C12 -- C13; C13 -- C14 [style=double]; C14 -- C9; C10 -- H6; C11 -- N1; N1 -- O5 [style=double]; N1 -- O6; C12 -- H7; C13 -- N2; N2 -- O7 [style=double]; N2 -- O8; C14 -- H8; C5 -- H9; C6 -- H10;
// Position nodes C1 [pos="0,0!"]; C2 [pos="1.2,0.7!"]; C3 [pos="1.2,2.1!"]; C4 [pos="0,2.8!"]; C5 [pos="-1.2,2.1!"]; C6 [pos="-1.2,0.7!"]; C7 [pos="-2.4,0!"]; H1[pos="-3.1,-0.5!"]; O1 [pos="-2.4,-1.2!"]; O2 [pos="2.4,0!"]; C8 [pos="3.6,0.7!"]; H2[pos="3.6,1.4!"]; H3[pos="4.3,0.2!"]; H4[pos="4.3,1.2!"]; C3 [pos="1.2,2.1!"]; H5[pos="2.1,2.6!"]; C4 [pos="0,2.8!"]; O3 [pos="0,4!"]; C9 [pos="-1.2,4.7!"]; C10 [pos="-2.4,4!"]; C11 [pos="-3.6,4.7!"]; C12 [pos="-3.6,6.1!"]; C13 [pos="-2.4,6.8!"]; C14 [pos="-1.2,6.1!"]; C10 [pos="-2.4,4!"]; H6[pos="-2.4,3.3!"]; C11 [pos="-3.6,4.7!"]; N1 [pos="-4.8,4!"]; O5 [pos="-4.8,3.3!"]; O6 [pos="-5.5,4.5!"]; C12 [pos="-3.6,6.1!"]; H7 [pos="-4.3,6.6!"]; C13 [pos="-2.4,6.8!"]; N2 [pos="-2.4,8!"]; O7 [pos="-1.7,8.5!"]; O8 [pos="-3.1,8.5!"]; C14 [pos="-1.2,6.1!"]; H8 [pos="-0.5,6.6!"]; C5 [pos="-1.2,2.1!"]; H9 [pos="-2.1,2.6!"]; C6 [pos="-1.2,0.7!"]; H10 [pos="-2.1,0.2!"]; }
Caption: Chemical structure of 4-(2,4-Dinitrophenoxy)-3-methoxybenzaldehyde.
Physicochemical Properties
While experimental data for 4-(2,4-Dinitrophenoxy)-3-methoxybenzaldehyde is not extensively reported, its physicochemical properties can be reliably predicted based on its structure and comparison with analogous compounds.
| Property | Predicted/Inferred Value | Rationale/Reference |
| Appearance | Expected to be a yellow or pale yellow crystalline solid. | The dinitrophenyl group is a known chromophore, often imparting a yellow color.[7] |
| Melting Point | Not available. Expected to be a solid with a defined melting point. | Diaryl ethers and substituted benzaldehydes are typically crystalline solids at room temperature.[6] |
| Boiling Point | Not available. Expected to be high due to molecular weight and polarity. | - |
| Solubility | Low solubility in water. Soluble in common organic solvents such as ethanol, acetone, ethyl acetate, and dimethylformamide (DMF). | The large aromatic structure suggests low aqueous solubility, while the polarity of the aldehyde and nitro groups indicates solubility in polar organic solvents.[8][9] |
| pKa | Not available. The aldehyde proton is not acidic. | - |
| LogP | Not available. The presence of polar nitro and aldehyde groups will influence its lipophilicity. | The balance of lipophilic aromatic rings and polar functional groups is a key consideration in drug design.[10] |
Synthesis and Purification
The most logical and efficient synthesis of 4-(2,4-Dinitrophenoxy)-3-methoxybenzaldehyde is through a nucleophilic aromatic substitution (SNAr) reaction. This well-established reaction class is ideal for forming diaryl ether linkages, particularly when one of the aromatic rings is activated by strong electron-withdrawing groups.[1][11][12]
Reaction Principle: The synthesis involves the reaction of the phenoxide of vanillin (4-hydroxy-3-methoxybenzaldehyde) with 1-chloro-2,4-dinitrobenzene. The two nitro groups on the dinitrobenzene ring strongly activate the aromatic ring towards nucleophilic attack by the vanillin phenoxide, facilitating the displacement of the chloride leaving group.[1][4]
Caption: General workflow for the synthesis of 4-(2,4-Dinitrophenoxy)-3-methoxybenzaldehyde.
Detailed Experimental Protocol
Materials:
-
Vanillin (4-hydroxy-3-methoxybenzaldehyde)
-
1-Chloro-2,4-dinitrobenzene
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous dimethylformamide (DMF)
-
Ethyl acetate
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add vanillin (1.0 equivalent), 1-chloro-2,4-dinitrobenzene (1.05 equivalents), and anhydrous potassium carbonate (1.5 equivalents).
-
Solvent Addition: Add anhydrous DMF to the flask to dissolve the reactants.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Pour the mixture into a separatory funnel containing deionized water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash with deionized water, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to yield the pure product.
-
Analytical Characterization
A combination of spectroscopic techniques is essential for the unambiguous structural confirmation and purity assessment of the synthesized 4-(2,4-Dinitrophenoxy)-3-methoxybenzaldehyde.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure. The predicted ¹H and ¹³C NMR chemical shifts are presented below.
Predicted ¹H NMR Spectral Data (in CDCl₃):
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~9.90 | s | 1H | Aldehyde proton (-CHO) |
| ~8.80 | d | 1H | Aromatic proton (H-3 on dinitrophenyl ring) |
| ~8.40 | dd | 1H | Aromatic proton (H-5 on dinitrophenyl ring) |
| ~7.50-7.20 | m | 3H | Aromatic protons on the vanillin ring |
| ~7.00 | d | 1H | Aromatic proton (H-6 on dinitrophenyl ring) |
| ~3.95 | s | 3H | Methoxy protons (-OCH₃) |
Predicted ¹³C NMR Spectral Data (in CDCl₃):
| Chemical Shift (δ) ppm | Assignment |
| ~191 | Aldehyde Carbonyl (C=O) |
| ~155-140 | Aromatic carbons attached to oxygen and nitro groups |
| ~130-110 | Other aromatic carbons |
| ~56 | Methoxy carbon (-OCH₃) |
Rationale for Predictions: The predicted chemical shifts are based on the known effects of the substituents on the aromatic rings. The aldehyde proton is expected to be significantly downfield. The protons on the dinitrophenyl ring will be deshielded due to the strong electron-withdrawing effect of the nitro groups. The methoxy protons will appear as a characteristic singlet around 3.95 ppm.[13][14]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.
Predicted Key IR Absorptions (cm⁻¹):
| Wavenumber (cm⁻¹) | Functional Group | Vibration |
| ~3100-3000 | Aromatic C-H | Stretching |
| ~2850, ~2750 | Aldehyde C-H | Stretching (Fermi doublet) |
| ~1700 | C=O (Aldehyde) | Stretching |
| ~1600, ~1580 | Aromatic C=C | Stretching |
| ~1530, ~1340 | N-O (Nitro) | Asymmetric & Symmetric Stretching |
| ~1250 | C-O-C (Ether) | Asymmetric Stretching |
Causality Behind Expected Peaks: The presence of a conjugated aldehyde will give a strong C=O stretch around 1700 cm⁻¹. The two nitro groups will show characteristic strong absorptions for their asymmetric and symmetric stretches. The C-O-C stretch of the diaryl ether linkage is also a key diagnostic peak.[15][16]
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule.
Predicted UV-Vis Absorption:
-
The molecule is expected to show strong absorption in the UV region due to the presence of two aromatic rings and multiple chromophoric groups (aldehyde, nitro).
-
The extensive conjugation and the presence of the dinitrophenyl moiety will likely result in absorption bands extending into the visible region, contributing to its expected yellow color.[17][18]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.
Expected Mass Spectrum:
-
Molecular Ion Peak (M⁺): A prominent peak at m/z = 318.05, corresponding to the molecular weight of the compound.
-
Key Fragmentation Peaks: Expect to see fragments corresponding to the loss of the nitro groups, the aldehyde group, and cleavage of the ether linkage, providing further structural confirmation.
Caption: A logical workflow for the analytical characterization of the synthesized compound.
Potential Applications and Future Directions
While specific biological or material science applications for 4-(2,4-Dinitrophenoxy)-3-methoxybenzaldehyde have not been reported, its structural features suggest several avenues for future research.
-
Drug Discovery: As a derivative of vanillin, this compound could be screened for a variety of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The dinitrophenyl moiety is a known pharmacophore in some contexts and its inclusion may modulate the activity of the parent vanillin scaffold.[1][5]
-
Materials Science: The electron-deficient dinitrophenyl group makes this molecule a potential building block for advanced materials. Nitroaromatic compounds are known to have applications in nonlinear optics and as electron-accepting units in organic electronics.[7] The aldehyde functionality provides a convenient handle for polymerization or for grafting onto other materials.
-
Chemical Sensing: The chromophoric nature of the molecule and the potential for its electronic properties to be modulated by external stimuli could be explored for the development of chemical sensors.
Conclusion
This technical guide has provided a comprehensive, albeit predictive, overview of the physicochemical properties of 4-(2,4-Dinitrophenoxy)-3-methoxybenzaldehyde. By leveraging data from analogous structures and established chemical principles, a detailed profile of its chemical identity, synthesis, and analytical characterization has been constructed. This information is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, enabling them to confidently synthesize, purify, and characterize this promising vanillin derivative for further investigation into its potential biological and material applications. The foundation laid herein should encourage and facilitate future experimental work to validate and expand upon these findings.
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- Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity | ACS Omega - ACS Publications. (n.d.).
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- Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. (2016, October 20).
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- Solved The infrared (IR) spectrum of 4-methoxybenzaldehyde B | Chegg.com. (2022, January 11).
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